2-(Acryloxyethoxy)trimethylsilane

Vue d'ensemble

Description

2-(Acryloxyethoxy)trimethylsilane is a useful research compound. Its molecular formula is C8H16O3Si and its molecular weight is 188.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-(Acryloxyethoxy)trimethylsilane is an organosilicon compound . It is primarily used as a surfactant and a crosslinking agent in the field of chemistry and materials . It can also be used to synthesize drug carriers and medical materials . .

Mode of Action

The mode of action of this compound is largely dependent on its chemical properties. As a surfactant, it can reduce surface tension, facilitating the formation of emulsions in polymerization processes . As a crosslinking agent, it can form bonds between polymer chains, enhancing the mechanical properties of the material .

Biochemical Pathways

Given its use in the synthesis of drug carriers and medical materials, it may indirectly influence various biochemical pathways depending on the specific drugs or bioactive compounds it helps deliver .

Pharmacokinetics

Its physicochemical properties such as its solubility in organic solvents and insolubility in water may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its application. In the field of materials science, it can enhance the mechanical properties of polymers . In the field of medicine, it can facilitate the delivery of drugs or bioactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts slowly with moisture/water , suggesting that its stability and efficacy may be compromised in humid conditions. Moreover, it should be stored below 5°C to maintain its stability .

Activité Biologique

2-(Acryloxyethoxy)trimethylsilane (CAS No. 18269-99-3) is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, which incorporates both organic and inorganic components, allows it to participate in a range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

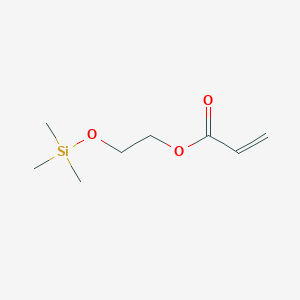

This compound is characterized by the presence of an acryloxy group attached to a trimethylsilane moiety. This structure enables it to undergo polymerization and cross-linking reactions, making it valuable in the synthesis of siloxane-based materials.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂Si |

| Molecular Weight | 158.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Clear liquid |

The biological activity of this compound is primarily attributed to its ability to modify cellular environments and influence biochemical pathways. It has been shown to interact with cell membranes, potentially altering membrane fluidity and affecting signal transduction processes.

Key Mechanisms:

- Membrane Integration: The compound can integrate into lipid bilayers, impacting the functionality of membrane-bound proteins and receptors.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit enzymes relevant to metabolic pathways, including those involved in glucose metabolism.

Research Findings

Recent studies have highlighted various aspects of its biological activity:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in coatings and medical devices .

- Cytotoxicity Studies: In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an antitumor agent .

- Biocompatibility: Evaluations of biocompatibility suggest that this compound can be safely used in biomedical applications, particularly in drug delivery systems where silanes are often utilized for surface modification .

Case Studies

Case Study 1: Antimicrobial Coatings

A study investigated the use of this compound in developing antimicrobial coatings for surgical instruments. The results showed a significant reduction in bacterial colonization on surfaces treated with this compound compared to untreated controls. This finding supports its potential for enhancing the safety of medical devices.

Case Study 2: Drug Delivery Systems

Another study focused on the incorporation of this compound into polymer matrices for drug delivery applications. The modified polymers exhibited improved drug release profiles and enhanced stability, demonstrating the compound's utility in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other silane derivatives:

Table 2: Comparison with Similar Silanes

| Compound | Biological Activity | Applications |

|---|---|---|

| 3-(Trimethoxysilyl)propylmethacrylate | Moderate antibacterial | Adhesives, sealants |

| Vinyltrimethoxysilane | Low cytotoxicity | Coatings, adhesives |

| Trimethylsiloxysilicate | Biocompatible | Biomedical devices |

Propriétés

IUPAC Name |

2-trimethylsilyloxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWCMLILJZDGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.